molecular formula C10H12O4 B1380967 Methyl 2-(2-hydroxy-3-methoxyphenyl)acetate CAS No. 103324-26-1

Methyl 2-(2-hydroxy-3-methoxyphenyl)acetate

Cat. No.: B1380967
CAS No.: 103324-26-1
M. Wt: 196.2 g/mol
InChI Key: LXHCVEHELLABCQ-UHFFFAOYSA-N
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Description

Methyl 2-(2-hydroxy-3-methoxyphenyl)acetate is an organic compound with the molecular formula C10H12O4. It is a derivative of phenylacetic acid and is characterized by the presence of a methoxy group and a hydroxy group on the aromatic ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2-hydroxy-3-methoxyphenyl)acetate can be synthesized through several methods. One common method involves the esterification of 2-(2-hydroxy-3-methoxyphenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-hydroxy-3-methoxyphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: 2-(2-hydroxy-3-methoxyphenyl)acetic acid.

    Reduction: 2-(2-hydroxy-3-methoxyphenyl)ethanol.

    Substitution: Various substituted phenylacetic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2-hydroxy-3-methoxyphenyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of methyl 2-(2-hydroxy-3-methoxyphenyl)acetate involves its interaction with various molecular targets. The hydroxy and methoxy groups on the aromatic ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations in the body, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Methyl 2-(2-hydroxy-3-methoxyphenyl)acetate can be compared with other similar compounds such as:

    Methyl 2-(4-hydroxy-3-methoxyphenyl)acetate: Similar structure but with the hydroxy group in a different position.

    Methyl 2-(3-hydroxy-4-methoxyphenyl)acetate: Another isomer with different positioning of functional groups.

    Methyl 2-(3,4-dihydroxyphenyl)acetate: Contains two hydroxy groups on the aromatic ring.

These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the positioning of functional groups on the aromatic ring.

Properties

IUPAC Name

methyl 2-(2-hydroxy-3-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-13-8-5-3-4-7(10(8)12)6-9(11)14-2/h3-5,12H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHCVEHELLABCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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